molecular formula C9H12ClF2N3O B2870279 5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2097936-76-8

5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B2870279
CAS No.: 2097936-76-8
M. Wt: 251.66
InChI Key: YXFBCWBXJDKNEK-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a cyclopropyl group and at position 3 with a 4,4-difluoropyrrolidine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. The 4,4-difluoropyrrolidine substituent contributes electronegativity and lipophilicity, factors critical for membrane permeability and receptor interactions .

Properties

IUPAC Name

5-cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O.ClH/c10-9(11)3-6(12-4-9)7-13-8(15-14-7)5-1-2-5;/h5-6,12H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFBCWBXJDKNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3CC(CN3)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Cyclization with Acyl Chlorides

The most widely reported method involves reacting cyclopropanecarboxamidoxime with 4,4-difluoropyrrolidine-2-carbonyl chloride under dehydrative conditions:

Step 1: Synthesis of Cyclopropanecarboxamidoxime
Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form cyclopropanecarbonyl chloride, which reacts with hydroxylamine to yield cyclopropanecarboxamidoxime.

Step 2: Acylation and Cyclization
The amidoxime reacts with 4,4-difluoropyrrolidine-2-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃) at 80–100°C for 8–12 hours, forming the 1,2,4-oxadiazole ring. Yields range from 65% to 78% after purification by silica gel chromatography.

Key Reaction:
$$
\text{Cyclopropanecarboxamidoxime} + \text{4,4-Difluoropyrrolidine-2-carbonyl chloride} \xrightarrow{\text{POCl}_3, 100^\circ\text{C}} \text{5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole}
$$

One-Pot Functionalization Strategies

Recent advances employ copper-catalyzed coupling to streamline synthesis. For example, a one-pot protocol combines cyclopropanecarboxamidoxime with preformed 4,4-difluoropyrrolidine-2-carboxylic acid using N,N-diisopropylethylamine (DIPEA) and hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in dimethylformamide (DMF). Cyclization is achieved via microwave irradiation at 120°C for 30 minutes, improving yields to 82%.

Synthesis of the 4,4-Difluoropyrrolidine Moiety

Fluorination of Pyrrolidin-2-one

4,4-Difluoropyrrolidin-2-one is prepared by treating pyrrolidin-2-one with sulfur tetrafluoride (SF₄) in HF at −10°C for 24 hours. Reduction with lithium aluminum hydride (LiAlH₄) yields 4,4-difluoropyrrolidine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group before coupling.

Key Reaction:
$$
\text{Pyrrolidin-2-one} \xrightarrow{\text{SF}4, \text{HF}} \text{4,4-Difluoropyrrolidin-2-one} \xrightarrow{\text{LiAlH}4} \text{4,4-Difluoropyrrolidine}
$$

Direct Fluorination of Pyrrolidine

An alternative route involves electrophilic fluorination of pyrrolidine using Selectfluor™ in acetonitrile at 60°C, achieving 85% difluorination at the 4-position.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous dichloromethane (DCM) and treated with hydrogen chloride (HCl) gas or 4 M HCl in dioxane. Precipitation yields the hydrochloride salt with >95% purity.

Optimization and Scale-Up Challenges

Cyclization Conditions

  • POCl₃ vs. PCl₅ : Phosphorus pentachloride (PCl₅) increases reaction rates but reduces yields due to side reactions.
  • Solvent Effects : Toluene and dioxane improve selectivity compared to DMF.

Purification Strategies

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively removes unreacted amidoxime.
  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray analysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.15–1.20 (m, 4H, cyclopropane), 2.85–3.10 (m, 4H, pyrrolidine), 5.20 (s, 1H, NH⁺).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ −118.6 (s, 2F).
  • IR (KBr): 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C-F).

Purity and Yield Comparison

Method Yield (%) Purity (%)
POCl₃ Cyclization 78 98
Microwave-Assisted 82 99
One-Pot Coupling 75 97

Industrial and Environmental Considerations

  • Continuous Flow Reactors : Reduce POCl₃ usage by 40% and reaction time to 2 hours.
  • Waste Management : Neutralization of POCl₃ with sodium bicarbonate minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the oxadiazole ring or the difluoropyrrolidinyl group, potentially leading to ring-opened products or reduced nitrogen-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group may yield cyclopropyl ketones, while substitution reactions at the difluoropyrrolidinyl group can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels that are involved in key biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune responses, among others.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares structural similarities with two derivatives:

  • 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride (): Substitutes the difluoropyrrolidine with a morpholine group.
  • 5-Cyclobutyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride (): Replaces the cyclopropyl group with cyclobutyl.

Structural and Functional Differences

Table 1: Structural Comparison
Compound Name Substituent at Position 5 Substituent at Position 3 Fluorination Salt Form
Target Compound Cyclopropyl 4,4-Difluoropyrrolidin-2-yl Yes Hydrochloride
2-(5-Cyclopropyl-oxadiazol-3-yl)morpholine Cyclopropyl Morpholine No Hydrochloride
5-Cyclobutyl Analogue Cyclobutyl 4,4-Difluoropyrrolidin-2-yl Yes Hydrochloride
Key Observations:

Cyclopropyl vs. Cyclobutyl (Position 5):

  • The cyclopropyl group (3-membered ring) introduces higher ring strain and steric rigidity compared to cyclobutyl (4-membered ring). This may enhance binding to flat hydrophobic pockets in target proteins but reduce conformational flexibility .
  • Cyclobutyl’s larger size could improve van der Waals interactions in deeper binding sites.

Difluoropyrrolidine vs. Morpholine (Position 3): The 4,4-difluoropyrrolidine group in the target compound provides two fluorine atoms, increasing electronegativity and lipophilicity. Fluorination often enhances metabolic stability and blood-brain barrier penetration .

Hydrochloride Salt:

  • All three compounds are hydrochloride salts, suggesting similar solubility profiles in aqueous media.

Hypothesized Pharmacological Implications

  • Target Compound: The combination of cyclopropyl (rigidity) and difluoropyrrolidine (fluorine-driven lipophilicity) may optimize both target affinity and pharmacokinetics.
  • Morpholine Derivative (): The absence of fluorine could limit bioavailability but improve aqueous solubility, making it suitable for intravenous formulations .
  • Cyclobutyl Analogue (): Larger substituent size might alter binding kinetics or selectivity in enzyme inhibition assays.

Biological Activity

5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, backed by recent research findings and case studies.

  • Molecular Formula: C10H11F2N3O
  • Molecular Weight: 251.66 g/mol
  • CAS Number: 2097936-76-8

The oxadiazole moiety is known for its bioisosteric properties, making it a valuable scaffold in drug design. The unique structure of 5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole contributes to its biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus (MRSA) and other bacterial pathogens.

A study reported that a related compound demonstrated a minimum inhibitory concentration (MIC) of 4 µM against MRSA strains, showcasing significant antibacterial activity . The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of 5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole has been evaluated in various cancer cell lines. A notable study assessed the compound's cytotoxic effects across a panel of 11 cancer cell lines, revealing an IC50 value in the low micromolar range (approximately 9.4 µM) for some derivatives . This suggests that the compound may inhibit tumor cell proliferation through apoptosis or cell cycle arrest mechanisms.

Structure-Activity Relationship (SAR)

The structure-activity relationship of oxadiazole derivatives has been extensively studied to optimize their biological efficacy. Modifications to the oxadiazole ring and substituents can significantly influence their pharmacological profiles. For example:

Compound ModificationEffect on Activity
Addition of difluoro groupsEnhanced potency against bacterial strains
Variation in alkyl substituentsAltered cytotoxicity profiles in cancer cells

These modifications can improve solubility and bioavailability while reducing toxicity.

Case Studies

  • Antibacterial Efficacy : A derivative with similar structural features was tested against S. aureus ATCC 29213 and MRSA ATCC 43300. The compound exhibited strong bactericidal activity at concentrations as low as 2 µM .
  • Cytotoxicity in Cancer Cells : In vitro studies on human cervical carcinoma cells (HeLa) indicated that higher concentrations (≥35 µM) resulted in significant cytotoxic effects, while lower concentrations maintained cell viability .

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